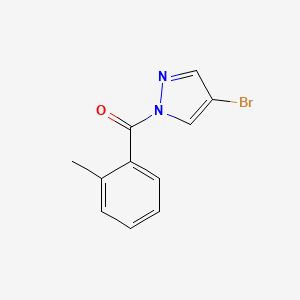

![molecular formula C20H26N4O3 B5554535 2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)

2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step processes, including nucleophilic substitutions, cyclizations, and functional group transformations. For example, compounds with similar structural features have been synthesized using low-temperature aryl bromide-to-alcohol conversions and intramolecular Friedel-Crafts strategies, highlighting the intricate methodologies required to construct such molecules (Wijtmans et al., 2004). These synthetic approaches underscore the importance of precise reaction conditions and the selection of appropriate reagents and catalysts.

Molecular Structure Analysis

The molecular structure of organic compounds is pivotal in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for elucidating structures, providing insights into the spatial arrangement of atoms and the conformational dynamics of molecules. Studies involving similar compounds have detailed the conformational preferences and molecular orientations that influence their reactivity and interactions with biological targets (Pfaffenrot et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyridazinone derivatives often exploit the nucleophilic character of the nitrogen atom and the electrophilic potential of the carbonyl group. These compounds participate in various reactions, including cycloadditions, substitutions, and redox processes, which can be manipulated to introduce new functional groups or modify the molecular scaffold (Gaby et al., 2003). The reactivity patterns of these molecules are crucial for designing synthetic routes to new derivatives with desired properties.

Wissenschaftliche Forschungsanwendungen

Antiestrogen Properties

- Estrogen Receptor Binding: The compound's analogues were evaluated for their affinity for the estrogen receptor and antiestrogen specific binding sites. Para-substituted ethers, particularly the 2-piperidinoethoxy analogue, demonstrated effective antiestrogen properties, surpassing tamoxifen in rodent models. This positions these compounds as potential candidates for antiestrogen therapies (Sharma et al., 1990).

Antioxidant Properties

- Chain-Breaking Antioxidants: Derivatives of the compound, specifically 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, have been synthesized and studied for their antioxidant properties. Some derivatives were identified as highly effective phenolic chain-breaking antioxidants in organic solutions (Wijtmans et al., 2004).

Pharmacological Studies

- Orexin Receptor Antagonism: A derivative of the compound, GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, was evaluated in a binge-eating model in rats. The study suggested the potential of OX1R mechanisms in controlling binge eating, indicating the therapeutic relevance of such compounds (Piccoli et al., 2012).

Synthesis and Reactivity

- Heterocyclic Chemistry: The compound's derivatives have been used in the synthesis of various heterocyclic structures, demonstrating its versatility in organic synthesis. This includes the synthesis of benzothiophenes, which have shown antitumor and antioxidant activities (Bialy & Gouda, 2011).

- Urokinase Receptor Targeting: In a study targeting the urokinase receptor, derivatives of the compound showed potential in inhibiting breast cancer metastasis. This highlights the compound's application in cancer research (Wang et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this class of compounds is likely to continue to be a focus of research in medicinal chemistry . The compound you mentioned could potentially be explored for various therapeutic applications, depending on its specific biological activities.

Eigenschaften

IUPAC Name |

5-(dimethylamino)-2-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-22(2)17-12-19(25)24(21-13-17)14-20(26)23-10-8-18(9-11-23)27-15-16-6-4-3-5-7-16/h3-7,12-13,18H,8-11,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCVYULSXQUQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)N(N=C1)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

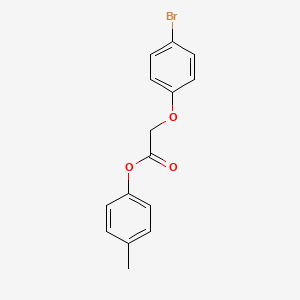

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)